molecular formula C20H18F3NO3 B11571881 2,2,2-trifluoro-1-{1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone

2,2,2-trifluoro-1-{1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-indol-3-yl}ethanone

Cat. No.: B11571881
M. Wt: 377.4 g/mol
InChI Key: ITKWBILCOZMGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of trifluoromethyl and methoxyphenoxy groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxyphenol with ethyl bromoacetate to form an intermediate, which is then reacted with 2-methylindole under specific conditions to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethylformamide, dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenoxy group may contribute to binding affinity and specificity towards certain enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-TRIFLUORO-1-{1-[2-(2-METHOXYPHENOXY)ETHYL]-2-METHYL-1H-INDOL-3-YL}ETHAN-1-ONE is unique due to its combination of trifluoromethyl, methoxyphenoxy, and indole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H18F3NO3

Molecular Weight

377.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-[1-[2-(2-methoxyphenoxy)ethyl]-2-methylindol-3-yl]ethanone

InChI

InChI=1S/C20H18F3NO3/c1-13-18(19(25)20(21,22)23)14-7-3-4-8-15(14)24(13)11-12-27-17-10-6-5-9-16(17)26-2/h3-10H,11-12H2,1-2H3

InChI Key

ITKWBILCOZMGLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CCOC3=CC=CC=C3OC)C(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.